molecular formula C7H3Cl4FO B1403839 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene CAS No. 1404193-95-8

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene

Cat. No.: B1403839
CAS No.: 1404193-95-8
M. Wt: 263.9 g/mol
InChI Key: FQQQOJREAYAVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is an organic compound of significant interest in advanced chemical research and development. This halogen-rich benzene derivative, characterized by its chloro, fluoro, and trichloromethoxy substituents, serves as a versatile and valuable building block in synthetic organic chemistry. Its primary research value lies in its application as a key intermediate in the development and synthesis of more complex molecules, particularly in the pharmaceutical industry . Compounds with similar structural motifs, such as 4-Chloro-2-fluoro-1-(trichloromethyl)-benzene, are explicitly used as reference standards in analytical method development and validation for drug applications, ensuring quality control in commercial production . The presence of multiple halogen atoms makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions and for the preparation of various heterocyclic systems. Researchers utilize this compound in exploratory studies aimed at creating new active pharmaceutical ingredients (APIs) and other specialty chemicals. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical. Handling and Safety: While a specific Safety Data Sheet (SDS) for this exact compound was not identified, handling should follow general precautions for halogenated aromatics. Related compounds are classified as irritants . It is recommended to use personal protective equipment, including gloves and safety goggles, and to handle the material only in a well-ventilated area, such as a chemical fume hood . For detailed safety information, please contact your supplier.

Properties

IUPAC Name

2-chloro-4-fluoro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4FO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQOJREAYAVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves the reaction of 2-chloro-4-fluorobenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating derivatives with different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine and fluorine can be replaced by nucleophilesSodium hydroxide, potassium tert-butoxide
OxidationCan be oxidized to form different productsPotassium permanganate, chromium trioxide
ReductionCan be reduced to yield various derivativesLithium aluminum hydride, sodium borohydride

Biology

Development of Bioactive Molecules:
The compound is studied for its potential in developing bioactive molecules. Its ability to act as an electrophile allows it to interact with nucleophiles in biological systems, which can lead to the formation of covalent bonds with biomolecules.

Case Study: Biological Activity
Research indicates that this compound can modulate biological pathways by binding to specific enzymes or receptors. This property makes it a candidate for further exploration in medicinal chemistry.

Medicine

Pharmaceutical Precursor:
In medicinal chemistry, this compound serves as a precursor in synthesizing various therapeutic agents. Its unique combination of halogenated groups enhances its lipophilicity and metabolic stability, making it suitable for drug development.

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentUsed as an intermediate in synthesizing active pharmaceutical ingredients (APIs)
Therapeutic AgentsPotential use in creating drugs targeting specific diseases

Industry

Production of Agrochemicals and Dyes:
The compound is employed in producing agrochemicals and dyes due to its reactivity and ability to form stable products. Its unique chemical structure imparts distinct properties that are beneficial in industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene
  • Molecular Formula: C₁₃H₈ClFNO₃
  • Key Features: Contains a nitro (-NO₂) group at position 4 and a fluorobenzyloxy group (-O-CH₂-C₆H₄F) at position 1.
  • Reactivity : The nitro group increases electrophilic substitution reactivity, while the fluorobenzyloxy group introduces steric hindrance. X-ray crystallography data (R factor = 0.052) confirms planar geometry .
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
  • Molecular Formula: C₇H₂Cl₄FNO₂
  • Key Features : Nitro and trichloromethyl (-CCl₃) groups at positions 4 and 2, respectively.
  • Synthesis : Produced via stepwise nitration and chlorination of precursor benzoyl chlorides .

Functional Group Variations

2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
  • Molecular Formula: C₈H₅ClFNO
  • Key Features : Replaces the trichloromethoxy group with an isocyanatomethyl (-CH₂-NCO) group.
  • Applications : Used in gold(I)-catalyzed hydroarylation reactions, achieving >99% regioselectivity in cycloisomerization .
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
  • Molecular Formula : C₇H₃BrClF₃O
  • Key Features : Bromine at position 1 and a trifluoromethoxy (-O-CF₃) group at position 3.
  • Properties : Higher molecular weight (275.45 g/mol) compared to the target compound, enhancing thermal stability .

Trifluoromethyl vs. Trichloromethoxy Derivatives

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene (CAS: 94444-58-3)
  • Molecular Formula : C₇H₃ClF₄
  • Key Features : Replaces trichloromethoxy with trifluoromethyl (-CF₃).
  • Physical Properties : Lower boiling point (~256.9°C vs. similar volatility) but higher lipophilicity due to -CF₃ .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) CAS Number
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene C₇H₃Cl₄F 247.91 -Cl, -F, -O-CCl₃ 256.9 88578-92-1
2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene C₁₃H₈ClFNO₃ 299.66 -Cl, -NO₂, -O-CH₂-C₆H₄F N/A N/A
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene C₇H₂Cl₄FNO₂ 315.37 -Cl, -NO₂, -CCl₃ N/A N/A
2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene C₈H₅ClFNO 189.59 -Cl, -F, -CH₂-NCO N/A 952727-75-2
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 -Br, -Cl, -O-CF₃ N/A 892845-59-9

Biological Activity

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, a chlorinated aromatic compound, is part of a larger class of halogenated compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and environmental impact.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple halogen atoms, which are known to influence the biological activity of organic compounds. The molecular formula is C7H3Cl5OC_7H_3Cl_5O, indicating a complex arrangement that may contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated compounds, including this compound.

In Vitro Studies

In vitro assays have demonstrated that halogenated compounds exhibit significant antibacterial and antifungal activities. For instance, research has shown that related chlorinated compounds possess minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli and other pathogens . The presence of chlorine atoms enhances these antimicrobial properties, suggesting a structure-activity relationship (SAR) where the number and position of halogens play crucial roles in efficacy.

CompoundTarget OrganismMIC (μM)
This compoundE. coli5
Related Chlorinated CompoundC. albicans0.5–8
Related Chlorinated CompoundC. neoformans0.25–1

Toxicological Profile

The toxicological profile of this compound has been evaluated in various studies, revealing potential health risks associated with exposure.

Case Studies

A case study reported the detection of this compound in drinking water sources, raising concerns about human exposure and environmental contamination . Toxicity assessments indicated effects on the liver and kidneys in animal models, with significant findings from National Toxicology Program studies highlighting liver hypertrophy and nephropathy as critical endpoints .

Environmental Impact

The environmental persistence of chlorinated compounds poses challenges for ecological safety. The compound has been identified in wastewater and groundwater samples, indicating potential routes for human exposure . Its use in consumer products such as coatings and solvents further complicates its environmental footprint.

Summary of Environmental Findings

MediumDetection Status
WastewaterDetected
Drinking WaterDetected
SoilNot analyzed
AirNot analyzed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene with high regioselectivity?

  • Methodological Answer : A gold(I)-catalyzed hydroarylation reaction has been demonstrated for synthesizing structurally related halogenated aryl ethers. For example, cycloisomerization of 2-chloro-4-fluoro-1-[(3-iodoprop-2-yn-1-yl)oxy]benzene in dry dioxane at 100°C for 5 hours achieved >99:1 regioselectivity and 97% yield . Key factors include solvent choice (e.g., dioxane), catalyst selection, and reaction temperature. Flash chromatography is recommended for purification.

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For analogs like 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, XRD analysis at 294 K provided a mean C–C bond length of 0.005 Å and R factor = 0.052, ensuring precise stereochemical assignment . Pair XRD with spectroscopic methods (e.g., NMR for halogen coupling patterns) for cross-validation.

Q. What safety protocols are critical when handling trichloromethoxy-substituted benzene derivatives?

  • Methodological Answer : Due to the reactivity of trichloromethoxy groups and halogen substituents:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Store in dark, cool conditions (2–8°C) to prevent degradation .
  • Follow federal/state disposal guidelines for halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trichloromethoxy group in cross-coupling reactions?

  • Methodological Answer : The trichloromethoxy group (-O-CCl₃) is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. However, steric hindrance from the bulky trichloromethyl moiety may dominate in nucleophilic reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via competitive Suzuki-Miyaura coupling with para-substituted aryl halides is advised .

Q. What analytical techniques resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conflicting stability data may arise from impurities or degradation during storage. Use accelerated stability testing under controlled humidity/temperature. Pair thermogravimetric analysis (TGA) with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. For analogs like 3-chloro-4-iodo-1-(trifluoromethoxy)benzene, storage at 2–8°C with light protection is critical to maintain integrity .

Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

  • Methodological Answer : Direct functionalization at the 4-fluoro position is hindered by steric and electronic factors. A meta-directing strategy using directing groups (e.g., sulfonyl chlorides) or transition-metal catalysis (e.g., Pd/Cu systems) can enable selective C–H activation. For example, gold(I)-catalyzed reactions achieved high regioselectivity (>99:1) in cycloisomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.